molecular formula C10H4BrF3O2S B12070512 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid CAS No. 826995-54-4

6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Cat. No.: B12070512
CAS No.: 826995-54-4
M. Wt: 325.10 g/mol
InChI Key: PJGAVVIJEDQBCB-UHFFFAOYSA-N
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Description

6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a trifluoromethyl group, and a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-(trifluoromethyl)-1-benzothiophene, followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and carbon dioxide or carboxylating reagents under controlled temperatures and pressures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under conditions like reflux or the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives of the benzothiophene core.

Scientific Research Applications

Chemistry: In organic synthesis, 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid serves as a versatile building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology and Medicine: This compound is investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its derivatives are studied for their ability to interact with specific biological targets, making it a valuable scaffold in drug discovery.

Industry: In the materials science industry, the compound is used in the development of advanced materials, such as organic semiconductors and polymers. Its stability and electronic properties make it suitable for applications in electronic devices.

Mechanism of Action

The mechanism by which 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, its mechanism of action may involve the inhibition of enzymes or receptors, modulation of signaling pathways, or interaction with DNA. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
  • 3-Bromo-5-(trifluoromethyl)benzoic acid
  • 2-Bromo-4-(trifluoromethyl)benzoic acid

Comparison: Compared to these similar compounds, 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is unique due to the presence of the benzothiophene core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, biological activity, and suitability for specific applications.

Properties

CAS No.

826995-54-4

Molecular Formula

C10H4BrF3O2S

Molecular Weight

325.10 g/mol

IUPAC Name

6-bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C10H4BrF3O2S/c11-4-1-2-5-6(3-4)17-8(9(15)16)7(5)10(12,13)14/h1-3H,(H,15,16)

InChI Key

PJGAVVIJEDQBCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2C(F)(F)F)C(=O)O

Origin of Product

United States

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